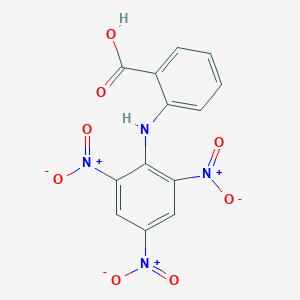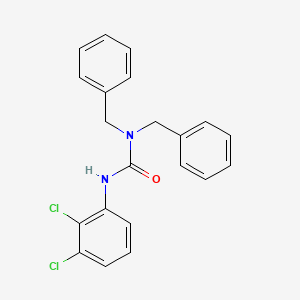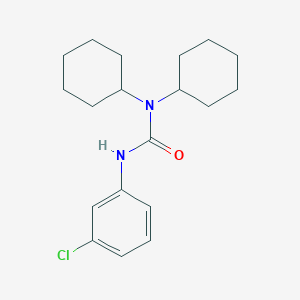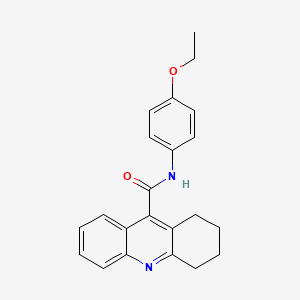
(2-Methoxybutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxybutan-2-yl)benzene is an organic compound that features a benzene ring substituted with a 2-methoxybutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methoxybutan-2-yl)benzene can be synthesized through an SN1 reaction involving (2-chlorobutan-2-yl)benzene and methanol. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the SN1 reaction conditions to maximize yield and purity. This could include controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybutan-2-yl)benzene primarily undergoes substitution reactions due to the presence of the methoxy group, which can act as a leaving group under certain conditions. It can also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Possible use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methoxybutan-2-yl)benzene exerts its effects involves the formation of a carbocation intermediate during reactions. This intermediate can then interact with various nucleophiles or electrophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorobutan-2-yl)benzene: A precursor in the synthesis of (2-Methoxybutan-2-yl)benzene.
(2-Phenylbutan-2-yl)benzene: Similar structure but lacks the methoxy group.
This compound derivatives: Compounds with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of the methoxy group, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical behavior.
Properties
CAS No. |
4820-06-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-methoxybutan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-11(2,12-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
YSVFTHSFNIAHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)


![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)

![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)
